3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Description
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features both thiophene and indole moieties. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. These structures are known for their significant biological and pharmacological activities .
Properties
Molecular Formula |
C18H17NO3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C18H17NO3S/c1-3-10-19-14-7-5-4-6-13(14)18(22,17(19)21)11-15(20)16-9-8-12(2)23-16/h3-9,22H,1,10-11H2,2H3 |
InChI Key |
LIFUQNIABOJPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene moiety: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Indole synthesis: The Fischer indole synthesis is a common method, involving the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The thiophene and indole moieties are then coupled using reagents such as palladium catalysts under specific conditions to form the final compound
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiophene and indole derivatives, such as:
2-butylthiophene: Used in the synthesis of anticancer agents.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Tipepidine: A thiophene-containing drug with antitussive properties.
The uniqueness of 3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one lies in its combined thiophene and indole structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
